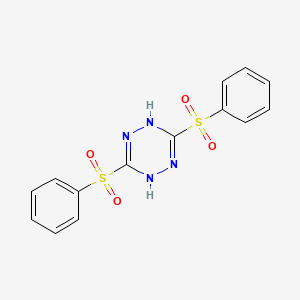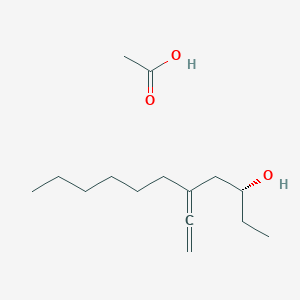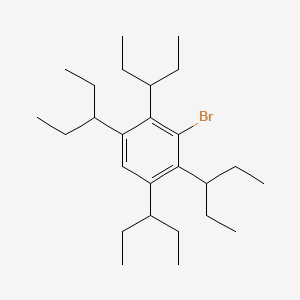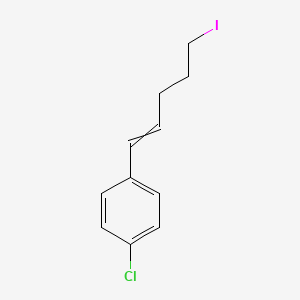
1-Chloro-4-(5-iodopent-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(5-iodopent-1-en-1-yl)benzene is an organic compound that features both a chloro and an iodo substituent on a benzene ring, connected via a pentenyl chain. This compound is of interest due to its unique structure, which allows it to participate in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(5-iodopent-1-en-1-yl)benzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives and subsequent coupling reactions. One common method involves the initial chlorination of benzene to form 1-chlorobenzene, followed by the introduction of the iodo group through a halogen exchange reaction. The pentenyl chain can be introduced via a Heck reaction or similar coupling methods, using appropriate catalysts and reaction conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of palladium or nickel catalysts is common in these processes to facilitate efficient coupling reactions.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(5-iodopent-1-en-1-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding epoxides or reduction to form alkanes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation Reactions: Reagents like m-chloroperbenzoic acid for epoxidation.
Reduction Reactions: Hydrogen gas with palladium on carbon as a catalyst.
Coupling Reactions: Palladium or nickel catalysts with appropriate ligands and bases.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the chloro or iodo groups.
Oxidation Reactions: Epoxides or alcohols.
Reduction Reactions: Alkanes or alkenes.
Coupling Reactions: Biaryl or alkyl-aryl compounds.
Scientific Research Applications
1-Chloro-4-(5-iodopent-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(5-iodopent-1-en-1-yl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive chloro and iodo groups. These groups can undergo nucleophilic substitution, oxidative addition, and reductive elimination, allowing the compound to form new bonds and interact with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-Chloro-4-iodobenzene: Similar structure but lacks the pentenyl chain.
1-Chloro-5-iodopentane: Similar halogenation pattern but lacks the benzene ring.
1-Chloro-4-(prop-1-en-2-yl)benzene: Similar structure but with a shorter alkyl chain.
Uniqueness: 1-Chloro-4-(5-iodopent-1-en-1-yl)benzene is unique due to its combination of a benzene ring with both chloro and iodo substituents connected via a pentenyl chain. This structure allows it to participate in a wider range of chemical reactions compared to its simpler analogs.
Properties
CAS No. |
824431-56-3 |
|---|---|
Molecular Formula |
C11H12ClI |
Molecular Weight |
306.57 g/mol |
IUPAC Name |
1-chloro-4-(5-iodopent-1-enyl)benzene |
InChI |
InChI=1S/C11H12ClI/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h2,4-8H,1,3,9H2 |
InChI Key |
XINJOWFXWASCRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CCCCI)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14204648.png)
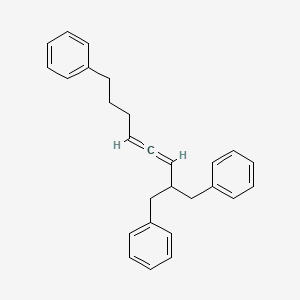
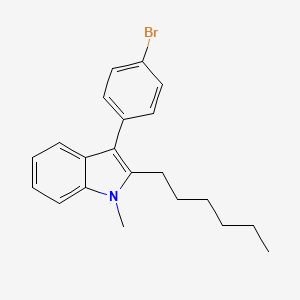
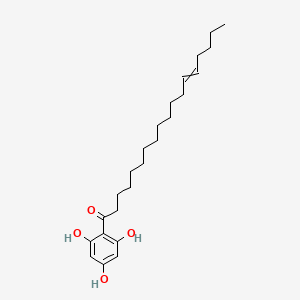

![4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14204696.png)

![1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene](/img/structure/B14204703.png)
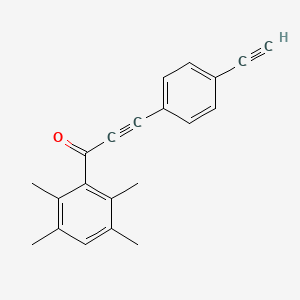
![2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate](/img/structure/B14204710.png)
